Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate
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Description
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are characterized by a considerable ring strain, which makes them more stable than related aziridines . This stability, combined with their unique reactivity, makes them useful in various chemical reactions .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the most efficient ways is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing three carbon atoms and one nitrogen atom . This structure is driven by a considerable ring strain, which contributes to the stability and reactivity of azetidines .Chemical Reactions Analysis
Azetidines participate in various chemical reactions due to their unique reactivity. They can undergo [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis .Physical and Chemical Properties Analysis
Azetidines are generally liquid at room temperature with a strong odor of ammonia. They are strongly basic compared to most secondary amines .Mechanism of Action
Target of Action
Azetidines, a core structure in this compound, are known to interact with various biological targets due to their unique four-membered ring structure .
Mode of Action
Azetidines are known for their unique reactivity driven by considerable ring strain . This strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines have been reported to participate in various reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, and facile opening with carbon nucleophiles .
Pharmacokinetics
The presence of the azetidine ring could potentially influence these properties, as azetidines are known to exhibit unique reactivity and stability due to their ring strain .
Result of Action
Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates , suggesting that they may have diverse effects at the molecular and cellular level.
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . These include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Properties
IUPAC Name |
methyl 4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-11(2)10-23(20,21)14-8-17(9-14)15(18)12-4-6-13(7-5-12)16(19)22-3/h4-7,11,14H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFDLFJTMMRPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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